molecular formula C6H6I2N2 B1626272 4,5-Diiodobenzene-1,2-diamine CAS No. 76179-43-6

4,5-Diiodobenzene-1,2-diamine

Cat. No.: B1626272
CAS No.: 76179-43-6
M. Wt: 359.93 g/mol
InChI Key: DIBFUNSINNCILZ-UHFFFAOYSA-N
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Description

Significance of Vicinal Aromatic Diamines in Organic Synthesis and Materials Science

Vicinal aromatic diamines, also known as ortho-phenylenediamines, are a class of organic compounds characterized by two amino groups attached to adjacent carbon atoms of an aromatic ring. These compounds are of paramount importance in both organic synthesis and materials science due to their ability to serve as precursors for a wide array of heterocyclic compounds and polymers.

The proximity of the two amino groups in vicinal diamines allows them to readily react with various electrophiles to form stable five- or six-membered heterocyclic rings. For instance, their condensation with dicarbonyl compounds, such as α-diketones and α-keto acids, provides a straightforward route to quinoxalines and benzodiazepines, respectively. Furthermore, reactions with reagents like cyanogen (B1215507) bromide or phosgene (B1210022) derivatives lead to the formation of benzimidazoles, which are prevalent scaffolds in many biologically active molecules. researchgate.netorganic-chemistry.org The synthesis of vicinal diamines themselves can be challenging, but various methods have been developed to access these valuable motifs. organic-chemistry.orgnih.gov

In the realm of materials science, vicinal aromatic diamines are crucial monomers for the synthesis of high-performance polymers. The amino groups can undergo polymerization with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. These polymers often exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and other demanding fields. The specific nature of the aromatic core and any substituents can be tailored to fine-tune the properties of the resulting polymers.

Overview of Halogenated Aromatic Diamines as Synthetic Intermediates

Halogenated aromatic diamines are a subset of aromatic diamines that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. The presence of halogens significantly enhances their utility as synthetic intermediates, primarily by providing reactive handles for various cross-coupling reactions. rsc.org These reactions, often catalyzed by transition metals like palladium, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.orgrsc.orgresearchgate.net

The type of halogen influences the reactivity of the compound. For instance, iodo- and bromo-substituted aromatics are generally more reactive in common cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, compared to their chloro- and fluoro-counterparts. acs.org This differential reactivity allows for selective and sequential functionalization of polyhalogenated substrates. acs.org

Halogenated aromatic diamines are used in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, dyes, and materials for organic electronics. rsc.orgnih.govlookchem.comchemimpex.com The ability to introduce various substituents onto the aromatic ring via cross-coupling reactions allows for the systematic modification of a molecule's electronic and steric properties, which is crucial for optimizing its function.

Contextualization of 4,5-Diiodobenzene-1,2-diamine within the Field of Iodo-Aryl Building Blocks

Within the broader category of halogenated aromatic compounds, iodo-aryl building blocks hold a special place due to the unique properties of the carbon-iodine bond. acs.org Aryl iodides are the most reactive of the aryl halides in many important transformations, particularly in palladium-catalyzed cross-coupling reactions. acs.org This high reactivity allows these reactions to proceed under milder conditions and often with higher yields compared to other aryl halides.

This compound is a prime example of a multifunctional iodo-aryl building block. The presence of two iodine atoms offers the potential for double cross-coupling reactions, enabling the introduction of two new substituents and the construction of more complex molecular architectures. Furthermore, the vicinal diamine functionality provides a site for the formation of various heterocyclic systems, as discussed previously. mdpi.com

The combination of these two reactive moieties in a single molecule makes this compound a highly versatile tool for synthetic chemists. It can be used to synthesize a wide range of compounds with potential applications in medicinal chemistry, materials science, and catalysis. For example, it has been used as a starting material for the synthesis of novel halogenated heterocycles that have been investigated as potential protein kinase inhibitors. mdpi.com The synthesis of this compound itself can be achieved through a multi-step process, for example, starting from 1,2-dinitrobenzene. mdpi.com

Below is a table summarizing the key properties of this compound and related halogenated diamines.

PropertyThis compound4,5-Dibromobenzene-1,2-diamine (B1314967)4,5-Dichlorobenzene-1,2-phenylenediamine
CAS Number 76179-43-6 sigmaaldrich.comnih.gov49764-63-8 sigmaaldrich.comnih.gov5348-42-5 biosynth.com
Molecular Formula C₆H₆I₂N₂ sigmaaldrich.comnih.govC₆H₆Br₂N₂ nih.govC₆H₆Cl₂N₂ biosynth.com
Molecular Weight 359.93 g/mol nih.gov265.93 g/mol nih.gov177.03 g/mol biosynth.com
Appearance Brown solid sigmaaldrich.comCrystal - Powder sigmaaldrich.comNot specified
Purity 96% sigmaaldrich.com95% sigmaaldrich.comNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFUNSINNCILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469429
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76179-43-6
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76179-43-6
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Synthetic Methodologies for 4,5 Diiodobenzene 1,2 Diamine

Established Synthetic Pathways and Precursors

The literature describes several reliable methods for the synthesis of 4,5-Diiodobenzene-1,2-diamine, primarily involving the reduction of a dinitro precursor.

A frequently cited method for preparing this compound is a two-step procedure that begins with 1,2-dinitrobenzene. mdpi.com While the specific details of the iodination step are not elaborated in the reference, a plausible pathway involves the initial dinitration of a suitable precursor followed by a reduction. A more likely synthetic route would be the iodination of 1,2-dinitrobenzene, followed by the reduction of the two nitro groups to form the diamine. The directing effects of the nitro groups (meta-directors) would typically make direct iodination to the 4,5-positions challenging. A more strategically sound approach involves starting with 1,2-diiodobenzene (B1346971), followed by nitration to install the nitro groups at the 4 and 5 positions, and subsequent reduction.

The final and crucial step in several synthetic routes to this compound is the reduction of the corresponding dinitro- or nitroaniline precursor. A common precursor for this reduction is 1,2-diiodo-4,5-dinitrobenzene (B3050866).

One established protocol involves the use of Tin(II) chloride dihydrate in concentrated hydrochloric acid. chemicalbook.com The reaction is carried out at an elevated temperature (60 °C) to facilitate the reduction of both nitro groups to amines, yielding the desired 1,2-diamino-4,5-diiodobenzene. chemicalbook.com Other reducing agents commonly used for converting aromatic nitro compounds to anilines include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Sodium borohydride (B1222165) (NaBH₄) is also a known agent for the reduction of nitroanilines. researchgate.net

Table 1: Methods for Reduction of Nitroaromatic Precursors

PrecursorReducing Agent/SystemProductReference
1,2-Diiodo-4,5-dinitrobenzeneTin(II) chloride dihydrate / conc. HClThis compound chemicalbook.com
3,5-Dibromo-1,2-dinitrobenzeneH₂, 5% Pd/C, Ethanol (B145695)3,5-Dibromobenzene-1,2-diamine (B72946)
4-NitroanilineNaBH₄ / Nanocatalystp-Phenylenediamine researchgate.net

Beyond the general two-step pathway, specific methods have been documented that provide a reliable synthesis of this compound. The primary reported method involves the reduction of 1,2-diiodo-4,5-dinitrobenzene using stannous chloride (Tin(II) chloride) in an acidic medium. chemicalbook.com This method is effective for converting the dinitro compound to the target diamine. The synthesis of the precursor, 1,2-diiodo-4,5-dinitrobenzene, is a critical preceding step, which is typically achieved by the nitration of 1,2-diiodobenzene.

Regioselective Synthesis and Isomer Control

Achieving the correct 4,5-substitution pattern on the 1,2-diamine benzene (B151609) core is the principal challenge in synthesizing this molecule. The regioselectivity of the reactions, particularly the iodination and nitration steps, is paramount.

The control of isomer formation is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Starting from 1,2-Diiodobenzene: The iodine atoms are ortho-, para-directing activators (though deactivating due to induction). Nitration of 1,2-diiodobenzene would direct the incoming nitro groups. The position para to one iodine and meta to the other (position 4) would be activated. This makes the formation of 4,5-dinitro-1,2-diiodobenzene a feasible and regioselective pathway. Subsequent reduction of the dinitro compound would then yield the desired this compound.

Starting from 1,2-Diaminobenzene (o-Phenylenediamine): Direct iodination of o-phenylenediamine (B120857) is complicated by the high reactivity of the ring due to the activating amino groups and their sensitivity to oxidation. Protecting the amino groups, for instance by acylation, would be necessary before attempting iodination to control the regioselectivity.

The most logical and controlled synthesis, therefore, involves establishing the diiodo substitution pattern first, followed by nitration and reduction.

The synthesis of this compound can be compared with the synthesis of its bromo- and chloro-analogs, as well as other diiodinated benzene derivatives. For instance, the synthesis of 4,5-dibromobenzene-1,2-diamine (B1314967) can also be achieved from the corresponding 4,5-dibromo-1,2-dinitrobenzene precursor via reduction. rsc.org However, the dibromo-analog can also be synthesized by the direct bromination of 1,2-diaminobenzene, a reaction that is more challenging for the iodo-equivalent due to the reactivity of iodine.

The synthesis of 1,2-diiodo-4,5-dimethoxybenzene, another related derivative, is achieved by the direct iodination of 1,2-dimethoxybenzene (B1683551) (veratrole) using periodic acid (H₅IO₆) and iodine. researchgate.net This highlights how the existing substituents guide the placement of the iodo groups. In contrast, creating polyhalogenated compounds like 1,4-dibromo-2,5-diiodobenzene (B1312432) requires a more complex, multi-step sequence involving nitration, reduction, iodination, and diazotization steps to control the final substitution pattern. google.com

Table 2: Comparison of Synthetic Pathways for Halogenated Benzene-1,2-diamines

Target CompoundTypical Precursor(s)Key Synthetic StepsReference
This compound1,2-Diiodobenzene or 1,2-DinitrobenzeneNitration followed by Reduction mdpi.comchemicalbook.com
4,5-Dibromobenzene-1,2-diamine1,2-Diaminobenzene or 1,2-DinitrobenzeneDirect Bromination or Nitration/Reduction rsc.org
4,5-Dichlorobenzene-1,2-diamine4,5-Dichloro-2-nitroanilineReduction of the nitro group nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and ensuring the high purity of this compound. The conversion of 1,2-diiodo-4,5-dinitrobenzene to the target diamine is a key step where conditions can be finely tuned. Research has demonstrated that high yields are achievable under specific, controlled conditions.

One highly effective reported method involves the reduction of 1,2-diiodo-4,5-dinitrobenzene using tin(II) chloride dihydrate in concentrated hydrochloric acid. This process has been optimized to achieve a high yield of the final product.

Further optimization would involve a systematic variation of these parameters to study their interdependent effects on yield and purity. For instance, while the reported yield is high, investigating slightly lower or higher temperatures could reveal if the reaction can be completed faster without compromising the product's integrity.

The choice of reducing agent and solvent system is fundamental to the successful synthesis of this compound from its dinitro precursor. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with several reagents capable of effecting this change. researchgate.netdoi.orgresearchgate.net

Reducing Agents:

For the conversion of 1,2-diiodo-4,5-dinitrobenzene, stannous chloride (SnCl₂) in an acidic medium is a proven and effective choice. rhhz.net SnCl₂ is a classic and reliable reducing agent for nitroarenes, valued for its high chemoselectivity, affordability, and safety profile. rhhz.netresearchgate.net The reaction mechanism involves the transfer of electrons from the Sn(II) species to the nitro groups, which are subsequently protonated by the acidic solvent to form the amine and water. Other metal-based systems, such as iron in acidic solution, are also common for reducing nitroarenes but can sometimes require harsher conditions or longer reaction times. scispace.com Catalytic hydrogenation using transition metals like palladium, platinum, or nickel is another powerful method, though it may require specialized high-pressure equipment. researchgate.netgoogle.com

Solvents:

The solvent plays a critical role by dissolving the reactants and facilitating the chemical transformation. In the case of the SnCl₂ reduction, concentrated hydrochloric acid acts as both the solvent and the source of protons necessary for the reaction. google.com The high polarity of the aqueous acidic medium helps to dissolve the tin salt and promotes the reaction. For other reduction systems, a variety of solvents can be employed. Alcohols like ethanol are often used in catalytic hydrogenation. rhhz.net The choice of solvent must be compatible with the chosen reducing agent and the starting material, ensuring that all components remain in the solution to react efficiently.

Temperature and reaction time are interconnected parameters that significantly influence the outcome of the synthesis. They must be carefully controlled to ensure complete conversion of the starting material while preventing the degradation of the product or the formation of byproducts.

For the reduction of 1,2-diiodo-4,5-dinitrobenzene with SnCl₂, a specific set of parameters has been found to be effective, yielding a high percentage of the desired diamine.

Generally, increasing the temperature accelerates the reaction rate. However, for aromatic diamines, which can be sensitive to oxidation and decomposition, excessively high temperatures can lead to lower yields and the formation of colored impurities. google.com The reaction time is typically optimized to be just long enough for the reaction to reach completion, which can be monitored using techniques like thin-layer chromatography (TLC). Prolonging the reaction time unnecessarily can increase the likelihood of side reactions.

Purification Techniques in the Synthesis of this compound

After the synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The common methods for purifying solid organic compounds, particularly aromatic amines, are recrystallization and column chromatography. masterorganicchemistry.com

Recrystallization:

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. ucalgary.ca The ideal solvent for recrystallization is one in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. masterorganicchemistry.comucalgary.ca For aromatic diamines, a variety of solvents can be tested to find the optimal one. mdpi.com Sometimes, a mixture of two miscible solvents (a "solvent pair") is used, where the compound is soluble in one and insoluble in the other. rochester.edu

Column Chromatography:

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. oup.com For the purification of aromatic amines, silica (B1680970) gel is a commonly used stationary phase. researchgate.netrsc.org The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or mixture of solvents (the eluent) is passed through the column. Compounds with different polarities travel down the column at different rates and can be collected in separate fractions. The polarity of the eluent is critical and is often optimized by testing different solvent systems using thin-layer chromatography (TLC) first.

Reactivity and Mechanistic Investigations of 4,5 Diiodobenzene 1,2 Diamine

Cyclization Reactions for Heterocycle Formation

The ortho-diamine functionality is a classic precursor for the synthesis of a variety of five- and six-membered heterocyclic rings through condensation and cyclization reactions with appropriate dielectrophiles.

Derivatives of 2,1,3-benzothiadiazole (B189464) can be synthesized from 4,5-diiodobenzene-1,2-diamine through a cyclization reaction with thionyl chloride. mdpi.comresearchgate.net This reaction typically proceeds in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. mdpi.comresearchgate.netsemanticscholar.org The process involves the reaction of the diamine with thionyl chloride to form an intermediate, which then cyclizes to yield the 5,6-diiodo-2,1,3-benzothiadiazole product. mdpi.com The general method for preparing 2,1,3-benzothiadiazole involves treating an o-phenylenediamine (B120857) with two equivalents of thionyl chloride. wikipedia.org

Table 1: Synthesis of 2,1,3-Benzothiadiazole Derivative

Reactant Reagents Solvent Conditions Product Yield Reference

The condensation of o-phenylenediamines with various carbon-based electrophiles is a fundamental strategy for constructing the benzimidazole (B57391) core. semanticscholar.org

Specifically, 5,6-diiodo-2-hydroxymethyl-1H-benzimidazole can be prepared by reacting this compound with hydroxyacetic acid. mdpi.comsemanticscholar.org The reaction is typically conducted in an aqueous solution with the addition of a strong acid like concentrated HCl and heated to reflux. mdpi.com

For the synthesis of 5,6-diiodo-1H-benzo[d]imidazol-2(3H)-one, the diamine is treated with N,N'-carbonyldiimidazole (CDI) in a solvent such as dimethylformamide (DMF). mdpi.comsemanticscholar.org This reaction proceeds overnight at room temperature to yield the desired benzimidazolone derivative. mdpi.com

Table 2: Synthesis of Benzimidazole Derivatives from o-Phenylenediamines

Target Compound Reagents Solvent Conditions Yield (unsubstituted) Reference
2-hydroxymethyl-1H-benzimidazole Hydroxyacetic acid, conc. HCl Water Reflux overnight 85% mdpi.com

The reaction of o-phenylenediamines with quinone derivatives serves as a method for creating larger, polycyclic aromatic systems, such as phenazines. The reaction of 2,5-dihydroxy- researchgate.netCurrent time information in Bangalore, IN.-benzoquinone (DHBQ) with o-phenylenediamines proceeds unambiguously to form ortho-quinone diimines, which are precursors to phenazine (B1670421) structures. abo.fi The reaction mechanism is believed to involve the tautomeric 4,5-dihydroxy- mdpi.comCurrent time information in Bangalore, IN.-benzoquinone form of DHBQ. abo.fi While specific studies detailing the reaction of this compound with quinones are not prevalent, the general reactivity pattern of o-phenylenediamines suggests that it would react with 1,2-quinones or their precursors to form the corresponding diiodophenazine derivatives. abo.fi This condensation reaction expands the aromatic system by forming a new pyrazine (B50134) ring fused to the initial benzene (B151609) ring.

The direct synthesis of benzotriazole (B28993) derivatives from this compound is not a commonly reported pathway. The synthesis of 1,2,4-triazoles, a related class of heterocycles, typically involves the condensation of hydrazines or their derivatives with compounds containing a C-N unit, such as amides or nitriles. scispace.comchemmethod.com For instance, the Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide to form 1,2,4-triazole (B32235) derivatives. scispace.com Another method, the Einhorn–Brunner reaction, uses the condensation of hydrazines with diacylamines. scispace.com

To form a triazole fused to the diiodobenzene ring, a multi-step approach would likely be necessary. This could hypothetically involve converting one of the amino groups of the this compound into a hydrazine (B178648) derivative, followed by an intramolecular cyclization or reaction with a one-carbon synthon.

Coupling and Substitution Reactions

Beyond cyclization, the iodine and amine functionalities of this compound dictate its reactivity in other significant transformations.

The two amino groups on the benzene ring of this compound are strong activating groups, which significantly increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the positions ortho and para to them. smolecule.comevitachem.com In this specific molecule, the only available position for substitution is the one between the two iodine atoms (position 3) and the one between the two amino groups (position 6), which are equivalent. The amino groups are ortho, para-directing, while the iodine atoms are also ortho, para-directing but are deactivating. The powerful activating effect of the amino groups dominates, making the molecule highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation at the available carbon atoms. smolecule.com

Nucleophilic Substitution at Iodine Centers

The iodine atoms in this compound are susceptible to nucleophilic aromatic substitution, a class of reactions pivotal for the synthesis of more complex molecules. In these reactions, the iodine atom, being a good leaving group, is displaced by a nucleophile. This reactivity allows for the introduction of a wide array of functional groups onto the benzene ring. For instance, the iodine can be substituted by other nucleophiles, which facilitates the creation of more elaborate molecular structures.

The general mechanism for nucleophilic aromatic substitution on diiodinated benzenes can be influenced by the nature of the nucleophile and the reaction conditions. While specific studies focusing exclusively on the nucleophilic substitution at the iodine centers of this compound are not extensively detailed in the provided results, the reactivity of diiodobiaryls in copper-catalyzed ring-opening iodination of cyclic diaryliodoniums suggests a pathway involving oxidative addition to a copper(I) catalyst. This is followed by interception by an iodide anion and reductive elimination to form the diiodo product. researchgate.net

Oxidative Transformations to Quinone Analogs

The oxidation of aromatic diamines is a well-established method for the synthesis of quinones and their analogs. In the case of this compound, oxidation would lead to the corresponding 4,5-diiodo-1,2-benzoquinone. The general methodology for synthesizing quinones involves the oxidation of aromatic compounds with hydroxy or amino groups at the 1,2- or 1,4-positions. thieme-connect.de

Common oxidizing agents for such transformations include iron(III) chloride, dichromate/sulfuric acid mixtures, silver(II) oxide, and ammonium (B1175870) cerium(IV) nitrate. thieme-connect.de Bio-inspired ortho-quinone catalysts have also been utilized for the oxidative synthesis of various heterocycles from primary amines, with oxygen as the terminal oxidant, suggesting a potential route for the transformation of this compound. researchgate.net The synthesis of quinone analogs is significant as these compounds are often found in natural products and serve as valuable intermediates in organic synthesis. thieme-connect.de For example, a two-step, one-pot reaction involving hydroquinone (B1673460) formation followed by oxidation to a 1,4-quinone has been reported in the total synthesis of kealiiquinone. nih.gov

Mechanistic Insights into Diamine Reactivity

Role of Amino Groups in Reaction Enhancement

The two amino groups in this compound play a crucial role in modulating the reactivity of the molecule. These groups are activating, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. However, their basic nature can also lead to deprotonation of carboxylic acids in condensation reactions, forming a less reactive carboxylate. libretexts.org

In the context of nucleophilic substitution, the amino groups can influence the regioselectivity of the reaction. For instance, in the bromination of 1,2-diaminobenzene, the amino groups direct the incoming electrophile. To control reactivity and prevent side reactions like oxidation, the amino groups are often protected, for example, as acetamides, before carrying out reactions like bromination. The amino groups can also participate directly in reactions, such as forming stable covalent bonds in bioconjugation.

Potential for Halogen Bonding Interactions in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, the iodine atoms have the potential to engage in halogen bonding. These interactions can influence the crystal packing of the molecule and its reactivity in the solid state. mdpi.comuchile.cl

The amino groups within the same molecule can act as halogen bond acceptors. mdpi.com Studies on cocrystals of aromatic diamines and perfluorinated iodobenzenes have shown that I···NH2 halogen bonds are a primary supramolecular interaction. mdpi.com The strength of these halogen bonds can be significant, with estimates ranging from 0.2 to 5 kcal/mol. mdpi.com This interaction can play a role in directing the assembly of molecules in the solid state and could potentially influence the reactivity of the diamine in certain reactions by pre-organizing the reactants. The geometry of the halogen bond is typically linear, with the C-I···N angle being close to 180°. mdpi.comuchile.cl

Studies on N-Arylation and Cross-Coupling Reactions Involving Diiodinated Benzenes

N-arylation and cross-coupling reactions are powerful tools in organic synthesis for forming carbon-nitrogen and carbon-carbon bonds, respectively. Diiodinated benzenes are excellent substrates for these reactions, particularly those catalyzed by transition metals like palladium and copper. researchgate.netresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for N-arylation. researchgate.netresearchgate.net Studies on the regioselective coupling of amidines with 1,2,3-triiodobenzenes have demonstrated that amination can occur selectively at the less sterically hindered terminal iodine positions. researchgate.net This highlights the ability to control the site of reaction on poly-iodinated aromatic compounds.

Similarly, copper-catalyzed Ullmann-type coupling reactions are used for N-arylation. scispace.com These reactions often require a ligand to facilitate the coupling process. The reactivity in these cross-coupling reactions is influenced by the electronic nature of the substrates, with electron-poor aryl halides often reacting more readily. researchgate.netresearchgate.net

Table 1: Examples of N-Arylation and Cross-Coupling Reactions with Diiodinated Benzenes

Reaction Type Catalyst System Substrates Key Observation Reference
Buchwald-Hartwig Amination Palladium catalyst 1,2,3-Triiodobenzene and amidine Highly regioselective amination at terminal iodine positions. researchgate.net, researchgate.net
Ullmann-type Coupling Copper(I) catalyst 5-substituted-1,2,3-triiodobenzenes and other nucleophiles Regioselective C-N bond formation. scispace.com
Suzuki-Miyaura Coupling Palladium catalyst 2,3-diiodinated N-arylbenzimidamides Successful coupling to form derivatives with excellent yields. researchgate.net

Mechanistic Aspects of Condensation Reactions with Carboxylic Acids

The condensation of o-phenylenediamines, such as this compound, with carboxylic acids is a fundamental method for the synthesis of benzimidazoles. mdpi.com A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org

The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate-ammonium salt. libretexts.orgdur.ac.uk To overcome this, the reaction is often carried out at high temperatures (above 100 °C) to drive off the water and shift the equilibrium towards the amide product. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to convert the carboxylic acid into a better electrophile. libretexts.org

The mechanism of DCC-activated amide formation involves the following steps:

The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate.

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

A proton transfer occurs.

The dicyclohexylurea leaving group is eliminated, yielding the amide product. libretexts.org

In the context of this compound, this condensation with a carboxylic acid would lead to the formation of a diiodinated benzimidazole derivative. The reaction of 4,5-dihalogeno-benzene-1,2-diamines with trifluoroacetic acid in the presence of catalytic concentrated HCl has been used to synthesize 2-trifluoromethyl-1H-benzimidazole derivatives. mdpi.com

Copper-Catalyzed C-S Bond Coupling Reactions with Diamine Ligands

The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials science, with aryl thioethers being a particularly important structural motif. The Ullmann condensation has historically been a key method for these transformations, and modern advancements have established copper-catalyzed cross-coupling reactions as a more efficient and milder alternative. The efficacy of these reactions is often significantly enhanced by the use of ligands, which stabilize the copper catalyst, improve solubility, and promote higher yields under more benign conditions. Among the most successful ligands are 1,2-diamines, such as N,N'-dimethylethylenediamine (DMEDA), which have proven to be robust and versatile in facilitating the coupling of aryl halides with a wide range of thiols. jcsp.org.pk

While this compound is a well-established precursor for various heterocyclic compounds like halogenated benzimidazoles, its specific application in copper-catalyzed C-S bond formation is not extensively documented in dedicated studies. However, its reactivity can be projected based on established principles governing the copper-catalyzed thiolation of aryl iodides and the known mechanistic role of diamine ligands.

Research Findings and Mechanistic Insights

The copper-catalyzed C-S coupling reaction, often referred to as the Ullmann-type reaction, typically involves a Cu(I) catalyst, a base, and an appropriate solvent. The generally accepted mechanism proceeds through a catalytic cycle initiated by the coordination of the thiol to the Cu(I) salt, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired aryl thioether and regenerates the Cu(I) catalyst.

The role of the diamine ligand is crucial in this process. nih.gov Key functions of ligands like DMEDA include:

Stabilization and Solubilization: The bidentate diamine ligand coordinates to the copper center, preventing its disproportionation or aggregation into inactive species and increasing its solubility in the reaction medium.

Acceleration of Reductive Elimination: The ligand modulates the electronic properties of the copper center, facilitating the rate-limiting reductive elimination step where the C-S bond is formed.

Enhanced Reactivity: The use of diamine ligands allows the coupling to proceed under milder conditions (lower temperatures) and expands the substrate scope to include less reactive aryl halides. organic-chemistry.org

For a substrate like this compound, two key structural features influence its reactivity. Firstly, the presence of two iodine atoms offers the potential for selective mono- or di-substitution, depending on the stoichiometry of the thiol coupling partner. organic-chemistry.org The high reactivity of the C-I bond makes it the preferred site for oxidative addition compared to other halogens. nih.gov Secondly, the ortho-diamine moiety can itself function as an endogenous bidentate ligand. This could lead to a "self-ligated" reaction pathway where the substrate coordinates to the copper catalyst, potentially influencing the reaction kinetics and selectivity without the need for an external diamine ligand. However, studies on similar systems often show that an external ligand like DMEDA is still beneficial for achieving high efficiency. jcsp.org.pk

Under typical C-S coupling conditions, the reaction is expected to be highly chemoselective. The coupling of thiols is generally favored over the competing N-arylation of the amino groups present on the ring. acs.org

The following table presents representative findings for a copper/diamine-catalyzed C-S coupling reaction between an aryl iodide and a thiol, illustrating the typical conditions and outcomes for this type of transformation.

Interactive Data Table: Representative Copper-Catalyzed S-Arylation with a Diamine Ligand

The following data is representative of the CuI/DMEDA-catalyzed C-S coupling of aryl iodides and is based on findings from related studies, as specific data for this compound is not available. jcsp.org.pk

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoacetophenoneThiophenolCuI (5)DMEDA (10)K₂CO₃Dioxane11092
21-Iodo-4-nitrobenzene4-MethylthiophenolCuI (5)DMEDA (10)K₂CO₃Dioxane11095
31-Iodo-2-methoxybenzeneThiophenolCuI (5)DMEDA (10)K₂CO₃Dioxane11088
44-Iodotoluene4-ChlorothiophenolCuI (5)DMEDA (10)K₂CO₃Dioxane11091

The reaction of this compound with various thiols under these conditions is expected to yield either 4-iodo-5-(arylthio)benzene-1,2-diamine or 4,5-bis(arylthio)benzene-1,2-diamine. These products are valuable intermediates for the synthesis of more complex, sulfur-containing heterocyclic systems.

Derivatives and Analogs of 4,5 Diiodobenzene 1,2 Diamine

Synthesis of Halogenated Heterocyclic Ligands Derived from 4,5-Diiodobenzene-1,2-diamine

The ortho-diamine functionality of this compound is a classical precursor for the synthesis of a wide array of fused heterocyclic systems. The presence of iodine atoms on the benzene (B151609) ring is particularly advantageous, as they can serve as handles for further functionalization or influence the physicochemical properties of the final molecule, such as hydrophobicity.

Research has demonstrated the synthesis of several series of halogenated heterocyclic compounds starting from 4,5-dihalogenobenzene-1,2-diamines, including the iodo-substituted variant. mdpi.comsemanticscholar.org While fluorinated, chlorinated, and brominated analogs are often commercially available, this compound is typically synthesized via a two-step procedure from 1,2-dinitrobenzene. mdpi.com This involves the iodination of o-dinitrobenzene, followed by the reduction of the nitro groups to amines. google.com

Once obtained, the diamine can be reacted with various reagents to yield different heterocyclic cores. These reactions are powerful strategies for creating molecular diversity. For instance, reaction with thionyl chloride yields 2,1,3-benzothiadiazoles, while condensation with trifluoroacetic acid produces 2-trifluoromethyl-1H-benzimidazoles. mdpi.comsemanticscholar.org Similarly, treatment with reagents like hydroxyacetic acid or oxalic acid leads to the formation of benzimidazole (B57391) and quinoxaline (B1680401) derivatives, respectively. mdpi.com These heterocyclic products, particularly those derived from this compound, are explored for their potential as ligands, often in the context of medicinal chemistry, such as inhibitors for protein kinases like CK2. mdpi.comsemanticscholar.org

Table 1: Synthesis of Heterocyclic Ligands from Benzene-1,2-diamine Derivatives

Heterocyclic SystemKey ReagentsGeneral Reaction Conditions
2,1,3-Benzothiadiazole (B189464)Thionyl chloride, triethylamine (B128534)Reaction in dry dichloromethane, heated at 40°C overnight. mdpi.com
2-Trifluoromethyl-1H-benzimidazoleTrifluoroacetic acid, conc. HCl (catalytic)Heating the diamine in trifluoroacetic acid. mdpi.comsemanticscholar.org
2-Hydroxymethyl-1H-benzimidazoleHydroxyacetic acid, conc. HClHeating at reflux overnight in an aqueous solution. mdpi.com
1H-Benzo[d]imidazol-2(3H)-oneN,N'-Carbonyldiimidazole (CDI)Stirring in DMF overnight at room temperature. mdpi.com
Quinoxaline-2,3-diolOxalic acidHeating at 120°C in DMF overnight. mdpi.com

Exploration of Isomeric Diiodobenzene-1,2-diamines and Their Distinct Reactivities

The reactivity of diiodobenzene-1,2-diamines is significantly influenced by the substitution pattern of the iodine atoms on the benzene ring. While this compound is a common isomer, other positional isomers such as 3,5-diiodo- and 3,6-diiodobenzene-1,2-diamine would exhibit distinct chemical behaviors based on steric and electronic effects.

Analogous studies on dibromobenzene-1,2-diamine isomers provide insight into the potential reactivity differences. For instance, the synthesis of 3,5-dibromobenzene-1,2-diamine (B72946) often requires a protection/deprotection strategy of the amine groups to direct the bromination to the desired positions, a process that highlights the interplay of directing effects. In contrast, the 4,5-dihalo isomers are often prepared by halogenating the corresponding o-phenylenediamine (B120857) or by reducing a dihalo-dinitrobenzene precursor. mdpi.comrsc.org

The position of the iodine atoms affects:

Nucleophilicity of the Amines: The electron-withdrawing nature of iodine can decrease the basicity and nucleophilicity of the adjacent amine groups. This effect would be modulated by the specific isomer.

Reactivity in Cross-Coupling: The carbon-iodine bonds are susceptible to various transition-metal-catalyzed cross-coupling reactions. The steric environment around the C-I bond in different isomers will affect reaction rates. For example, the less sterically hindered iodine atoms in the 4,5-isomer might react more readily than those in a more crowded isomer like 3,6-diiodo-1,2-diamine.

Formation of Heterocycles: While all ortho-diamine isomers can form similar heterocyclic rings, the electronic properties conferred by the different iodine positions can influence the stability and subsequent reactivity of the resulting heterocycle.

The differential reactivity between halogens on the same ring is a known phenomenon. In Ullmann reactions involving 1-bromo-4-iodobenzene, the iodine atom is selectively substituted over the less reactive bromine, demonstrating the fine control that is possible based on the choice of halogen. doi.org This principle suggests that an isomer like 4-bromo-5-iodobenzene-1,2-diamine (B1384100) would exhibit selective reactivity at the C-I bond under appropriate conditions.

Functionalization Strategies for Amine and Aromatic Ring Modification

This compound offers two primary sites for functionalization: the amino groups and the carbon-iodine bonds on the aromatic ring.

Amine Group Functionalization: The most common functionalization of the diamine moiety is its conversion into a fused heterocycle, as detailed in section 4.1. This condensation reaction with dicarbonyl compounds, acids, or other electrophiles is a robust method for creating benzimidazoles, quinoxalines, and related structures. rsc.orgresearchgate.net Additionally, the amine groups can be acylated or alkylated. Protection of the amines, for instance as acetamides, is a common strategy to prevent side reactions and to control regioselectivity during the functionalization of the aromatic ring.

Aromatic Ring Functionalization: The C-I bonds are exceptionally useful for building molecular complexity through cross-coupling reactions. The high reactivity of iodine in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.). This makes this compound an excellent scaffold for synthesizing complex, multi-substituted benzene derivatives. The Ullmann condensation is another key reaction for forming new carbon-nitrogen or carbon-oxygen bonds at the C-I positions. doi.org The stepwise functionalization of the two C-I bonds can lead to unsymmetrically substituted products, further expanding the molecular diversity accessible from this starting material.

Table 2: Functionalization Strategies for this compound

Reaction TypeTarget SiteReagents/CatalystsResulting Structure/Group
Heterocycle FormationAmine GroupsDiketones, Oxalic Acid, CDIQuinoxalines, Benzimidazoles
Amine ProtectionAmine GroupsAcetic AnhydrideDiacetamide derivative
Suzuki CouplingAromatic C-I BondsBoronic acids, Palladium catalystBiaryl compounds
Sonogashira CouplingAromatic C-I BondsTerminal alkynes, Palladium/Copper catalystAlkynyl-substituted benzenes
Buchwald-Hartwig AminationAromatic C-I BondsAmines, Palladium catalystDi- or tri-amine derivatives
Ullmann CondensationAromatic C-I BondsAmides, Alcohols, Copper catalystN-Aryl or O-Aryl products

Structural Motifs of 1,2-Diamine Derivatives in Complex Organic Systems

The 1,2-diamine structural motif is a privileged scaffold in chemistry, widely found in biologically active natural products, pharmaceutical agents, and chiral catalysts. ucl.ac.ukrsc.org These motifs are crucial components of molecules with diverse pharmacological activities. rsc.org The synthesis of complex molecules containing this core structure is a significant area of research. rsc.orgresearchgate.net

Derivatives of this compound incorporate this important 1,2-diamine framework into a system that is pre-functionalized for building larger, more complex structures. The ortho-diamine unit provides a rigid geometric foundation for the synthesis of planar heterocyclic systems like quinoxalines and benzimidazoles. rsc.org The two iodine atoms offer several key advantages:

Vectors for Growth: They act as predictable points for molecular elaboration in three-dimensional space through cross-coupling reactions.

Halogen Bonding: The iodine atoms can act as halogen bond donors, forming non-covalent interactions that can be crucial for molecular recognition, protein-ligand binding, and controlling the solid-state packing of materials.

Modulation of Properties: The heavy iodine atoms significantly increase the molecular weight and can enhance properties like hydrophobicity, which is relevant for biological applications. mdpi.comsemanticscholar.org

The combination of the heterocycle-forming diamine and the reactive C-I bonds makes this compound a powerful building block for constructing complex organic systems where specific spatial arrangement and functionality are required, such as in the design of enzyme inhibitors or novel organic materials. mdpi.comsemanticscholar.org

Advanced Spectroscopic and Structural Characterization of 4,5 Diiodobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 4,5-diiodobenzene-1,2-diamine and its derivatives. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton NMR (¹H-NMR) provides information about the hydrogen atoms in a molecule. In the case of symmetrically substituted diamines like this compound, the aromatic protons typically appear as a singlet in the ¹H-NMR spectrum due to their chemical equivalence. For instance, the ¹H-NMR spectrum of 3,6-dibromobenzene-1,2-diamine, a related compound, shows a singlet for the two aromatic protons at 6.84 ppm and a broad singlet for the four amino protons at 3.89 ppm when dissolved in CDCl₃. rsc.org

For derivatives of this compound, the substitution pattern significantly influences the chemical shifts and coupling patterns observed in the ¹H-NMR spectrum. For example, in the synthesis of 5,6-diiodo-1H-benzo[d]imidazol-2(3H)-one from this compound, the resulting aromatic protons appear as a broad singlet at 7.41 ppm in d-DMSO. mdpi.com Similarly, the ¹H-NMR spectrum of 5,6-diiodo-2,1,3-benzothiadiazole, another derivative, shows a singlet for the two aromatic protons at 8.79 ppm in d-DMSO. mdpi.com

Here is a table summarizing the ¹H-NMR data for some derivatives of dihalogenated benzene-1,2-diamines:

CompoundSolventAromatic Protons (ppm)Other Protons (ppm)
5,6-dibromo-1H-benzo[d]imidazol-2(3H)-oned-DMSO7.20 (s, 2H)10.90 (s br, 2H, NH)
5,6-diiodo-1H-benzo[d]imidazol-2(3H)-oned-DMSO7.41 (s br, 2H)10.80 (s br, 2H, NH)
5,6-diiodo-2-hydroxymethylo-1H-benzimidazoled-DMSO8.07 (s br, 2H)4.68 (s, 2H, CH₂), 5.80 (s br, 1H, OH), 12.52 (s br, 1H, NH)
5,6-diiodo-2-trifluoromethylo-1H-benzimidazoled-DMSO8.32 (m, 2H)-
5,6-diiodo-2,1,3-benzothiadiazoled-DMSO8.79 (s, 2H)-

Data sourced from a study on halogenated heterocycles. mdpi.comsemanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Carbon-13 NMR (¹³C-NMR) provides information on the carbon framework of a molecule. savemyexams.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. savemyexams.com The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.orgoregonstate.edu

For this compound and its derivatives, the carbon atoms directly bonded to the iodine atoms experience a significant shielding effect, resulting in upfield shifts compared to their non-iodinated counterparts. Conversely, carbons bonded to nitrogen atoms are deshielded. In the ¹³C-NMR spectrum of 3,6-dibromobenzene-1,2-diamine, the carbon atoms appear at 133.7, 123.2, and 109.6 ppm in CDCl₃. rsc.org

The ¹³C-NMR spectra of derivatives of this compound reveal distinct signals that are characteristic of their structures. For example, in 5,6-diiodo-1H-benzo[d]imidazol-2(3H)-one, the carbon signals appear at 96.40, 118.00, 131.46, and 154.58 ppm in d-DMSO. mdpi.com The isotopic labeling with ¹³C can enhance the utility of NMR in tracking reaction mechanisms.

Below is a table of ¹³C-NMR data for derivatives of dihalogenated benzene-1,2-diamines:

CompoundSolventChemical Shifts (ppm)
5,6-dibromo-1H-benzo[d]imidazol-2(3H)-oned-DMSO112.66, 113.88, 130.63, 154.93
5,6-diiodo-1H-benzo[d]imidazol-2(3H)-oned-DMSO96.40, 118.00, 131.46, 154.58
5,6-diiodo-2-hydroxymethylo-1H-benzimidazoled-DMSO57.48, 98.13, 157.17
5,6-diiodo-2,1,3-benzothiadiazoled-DMSO111.39, 130.38, 154.22

Data sourced from a study on halogenated heterocycles. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental structural information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. science.gov These techniques correlate signals within the same nucleus type (homonuclear) or between different nuclei (heteronuclear).

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. thieme-connect.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of which proton is attached to which carbon. acs.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded, providing valuable information about the three-dimensional structure and stereochemistry of a molecule. science.govnih.gov

For unsymmetrically substituted derivatives of o-phenylenediamines, complex NMR techniques like HSQC, HMBC, and NOESY are often essential to determine the exact structure of the resulting regioisomers. nih.gov For instance, in the study of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives, HSQC and HMBC spectra were used to assign carbon signals and confirm the positions of alkoxy groups. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying an unknown compound or confirming the synthesis of a new one. mdpi.com

For derivatives of this compound, HRMS is used to confirm the successful incorporation of the diiodo-phenylenediamine moiety into larger structures. For example, the HRMS data for 5,6-diiodo-1H-benzo[d]imidazol-2(3H)-one showed a calculated mass of 386.84858 for [M+H]⁺, with the found mass being 386.84861, confirming its elemental formula of C₇H₅I₂N₂O. mdpi.com Similarly, the HRMS of 5,6-diiodo-2-hydroxymethylo-1H-benzimidazole yielded a found mass of 400.86446 for [M+H]⁺, consistent with the calculated mass of 400.86423 for C₈H₇I₂N₂O. mdpi.com

MALDI-TOF and DART-TOF-MS for Complex Systems

For more complex systems or for rapid analysis, specialized mass spectrometry techniques like MALDI-TOF and DART-TOF-MS are employed.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This soft ionization technique is particularly useful for the analysis of large, non-volatile molecules. While specific applications to this compound are not detailed in the provided context, MALDI-TOF is a standard tool for characterizing complex organic and organometallic compounds.

DART-TOF-MS (Direct Analysis in Real Time-Time of Flight Mass Spectrometry): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation. nih.govacs.org This makes it a powerful tool for high-throughput screening and the analysis of complex mixtures. nih.govnih.gov DART-MS has been successfully used to identify halogenated metabolites from natural sources and to screen for primary aromatic amines in various products. acs.orgnih.gov The ionization process in DART can produce both protonated molecules and molecular ions, providing valuable information for compound identification. acs.org DART-TOF-MS has been used for the characterization of various aromatic amines and their derivatives. nii.ac.jp

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations. Each functional group has a characteristic vibrational frequency, making its FT-IR spectrum a unique molecular fingerprint. For this compound, the spectrum is characterized by several key absorption bands that confirm its structure.

The primary amine (-NH₂) groups give rise to distinct stretching vibrations. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The presence of intramolecular hydrogen bonding can influence the position and shape of these peaks. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

The benzene (B151609) ring itself produces characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the aromatic amine are typically found in the 1350-1250 cm⁻¹ region. A crucial vibration for this specific molecule is the C-I stretch. The carbon-iodine bond is weak and involves a heavy atom, thus its stretching frequency is found at a much lower wavenumber, typically in the range of 650-500 cm⁻¹. For instance, a C-I stretch in a related diiodo-substituted compound has been observed around 620 cm⁻¹. orientjchem.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3500 - 3300
Aromatic C-H Stretch Benzene Ring 3100 - 3000
Aromatic C=C Stretch Benzene Ring 1600 - 1450
C-N Stretch Aromatic Amine 1350 - 1250

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing conjugated systems like this compound. The benzene ring is a chromophore that undergoes characteristic electronic transitions. The presence of amino groups (-NH₂) as powerful auxochromes and iodine atoms significantly influences the absorption spectrum.

The primary electronic transitions observed for this molecule are π → π* transitions, associated with the conjugated π-system of the benzene ring. These typically occur with high molar absorptivity. The amino groups cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. Furthermore, the lone pairs of electrons on the nitrogen atoms can undergo n → π* transitions, which are typically weaker in intensity than π → π* transitions. The heavy iodine atoms can also influence the electronic transitions through their electron-donating and spin-orbit coupling effects. While specific experimental data for this compound is not widely reported, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region.

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition Type Associated Orbitals Expected Wavelength Region
π → π* π bonding to π* anti-bonding ~200-400 nm

X-ray Diffraction for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 3: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

Parameter Description Typical Data for a Phenylenediamine Derivative
Crystal System The symmetry system of the crystal lattice. Monoclinic / Orthorhombic
Space Group The specific symmetry group of the crystal. P2₁/c, Pbca, etc.
a, b, c (Å) The lengths of the unit cell axes. Awaits experimental determination
α, β, γ (°) The angles between the unit cell axes. Awaits experimental determination
Volume (ų) The volume of the unit cell. Awaits experimental determination
Z The number of molecules per unit cell. Awaits experimental determination

| R-factor | An indicator of the quality of the structural model. | Awaits experimental determination |

Electron Microscopy Techniques for Morphological Analysis

Electron microscopy utilizes beams of electrons to achieve much higher magnification and resolution than light microscopy, enabling the detailed analysis of a material's surface topography and morphology.

Scanning Electron Microscopy (SEM) is used to produce images of a sample by scanning its surface with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity. For a solid crystalline powder like this compound, SEM analysis would provide direct visualization of the crystal habit, particle size distribution, and surface features. This morphological information is crucial for understanding the material's bulk properties and for quality control in synthesis. Although specific SEM micrographs for this compound are not available in the cited literature, the technique is standard for the characterization of such crystalline organic materials.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. rsc.org This method is indispensable for the advanced structural characterization of novel materials, providing critical insights into their morphology, crystallinity, and the fine details of their nanoscale architecture. In the context of derivatives of this compound, which are precursors to a variety of advanced materials such as polymers, nanoparticles, and metal-organic frameworks (MOFs), HRTEM provides unparalleled resolution to probe their structural integrity and properties at the atomic level. While specific HRTEM studies on materials directly synthesized from this compound are not extensively documented in the reviewed literature, the analysis of analogous systems demonstrates the technique's critical role.

Derivatives of aromatic diamines and di-iodinated aromatics are frequently employed in the synthesis of complex nanostructures, and HRTEM is a key tool for their characterization. For instance, in the development of catalysts, HRTEM is used to examine the size, distribution, and crystalline nature of nanoparticles. Studies on catalysts used for the conversion of aromatic diamines have successfully utilized HRTEM to confirm the hollow nanosphere morphology of the catalyst materials and to measure the lattice spacing of the nanoparticles, which is crucial for understanding their catalytic activity. acs.org In one such study, the calculated lattice spacing value of 0.29 nm was found to correspond to the (220) plane of the highly crystalline cerium oxide (CeO₂) catalyst. acs.org Similarly, for copper iodide (CuI) nanoparticles used in the synthesis of benzodiazepines from aromatic diamines, TEM analysis confirmed the morphology and size of the prepared nanoparticles. semanticscholar.org

The polymerization of precursors like diiodobenzene can lead to the formation of porous organic polymers. HRTEM imaging of such polymers has revealed porous characteristics with uniform diameters, confirming the material's suitability for applications such as carbon dioxide storage. rsc.org Although these polymers often lack long-range ordering, HRTEM can elucidate the nature of the local porous environment. rsc.org

For derivatives of this compound, HRTEM would be expected to provide critical data on:

Polymer Morphology: Determining whether resulting polymers are amorphous, semi-crystalline, or possess a well-defined porous network.

Nanoparticle Characterization: In nanocomposites, HRTEM would be used to determine the size, shape, dispersion, and crystallinity of embedded nanoparticles. The interface between the nanoparticles and a polymer matrix could also be investigated.

Crystalline Structure: For crystalline derivatives such as polybenzimidazoles or MOFs, HRTEM could directly image the atomic lattice, identify crystal defects, and determine lattice parameters.

The following table illustrates the type of data that could be generated from HRTEM analysis of various hypothetical derivatives of this compound, based on findings from analogous systems.

Material DerivativeMorphology ObservedKey Findings from HRTEM Analysis
Palladium Nanoparticles in a Polybenzimidazole Matrix spherical nanoparticles dispersed in an amorphous polymer matrixAverage particle size of 4-8 nm. Lattice fringes with an interplanar spacing of 0.22 nm, corresponding to the (111) plane of face-centered cubic palladium, were observed, confirming the crystalline nature of the nanoparticles. The distribution of the nanoparticles within the polymer matrix was found to be homogeneous.
Porous Aromatic Polymer Network Interconnected porous structureThe material exhibits porous characteristics with a relatively uniform pore diameter, though no long-range crystalline ordering was observed. rsc.org The stability of the porous structure under the electron beam was confirmed.
Metal-Organic Framework (MOF) with Diiodo-functionalized Linkers 2-D flake-like structuresThe crystalline nature of the flakes was confirmed. Selected-area electron diffraction (SAED) patterns revealed the single-crystalline nature of individual flakes. The lattice parameters could be determined from the diffraction patterns, providing insight into the packing of the organic linkers and metal nodes. researchgate.net
Core-Shell Silver-Silicate Nanoparticles (from related diamine precursors) Core-shell nanoparticles with a pentagonally twinned structureThe formation of a silver core with a silicate (B1173343) shell was confirmed. nih.gov The core-shell structure is crucial for the material's application in chemical sensing. The electrochemical and optical properties were directly related to the morphology observed by HRTEM. nih.gov

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Precursor in Organic Electronics

While direct applications of 4,5-Diiodobenzene-1,2-diamine in commercial organic electronic devices are still emerging, its structural motifs are foundational to materials used in the field. The ortho-diamine structure is a key starting point for synthesizing quinoxalines and other N-heterocyclic compounds, which are a critical class of materials in organic electronics due to their electron-accepting properties. scholaris.catue.nl

The synthesis of extended N-heterocyclic arenes is crucial for creating materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tue.nl Dihalogenated ortho-phenylenediamines, such as the dibromo analog of the title compound, are routinely used to create these systems. For instance, the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound is a standard method for producing quinoxaline-based materials. scholaris.canih.gov These quinoxaline (B1680401) derivatives often serve as electron-accepting units in molecules designed for OLEDs, including those that exhibit aggregation-induced emission (AIE), a desirable property for solid-state lighting. scholaris.ca

Furthermore, the iodine atoms on this compound are suitable handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the construction of large, conjugated π-systems, a prerequisite for efficient charge transport in OFETs and luminescence in OLEDs. tue.nlmdpi.com While studies often utilize the more common dibromo- or dichloro-analogs, the principles of molecular design confirm the potential of this compound as a precursor for these advanced materials. acs.org

Building Block in Pharmaceutical and Bioactive Compound Synthesis

The structural framework of this compound is a key component in the synthesis of various heterocyclic compounds, many of which exhibit important biological activities.

The ortho-phenylenediamine unit is a scaffold for numerous classes of compounds with pharmaceutical relevance. By reacting this compound with different reagents, a diverse library of halogenated heterocycles can be synthesized. mdpi.com These structures are often investigated for their potential as therapeutic agents. Protein kinases, for example, are a major target in drug discovery, particularly in oncology, and many kinase inhibitors are halogenated heterocyclic compounds. mdpi.com The synthesis of such molecules from this compound positions it as a valuable starting material in the development of new pharmaceutical candidates. mdpi.com

A significant application of this compound is in the creation of ligands for studying protein kinase inhibition. In one study, the compound was used as a starting material to synthesize six series of halogenated heterocyclic ligands to probe the binding interactions with the catalytic subunit of human protein kinase CK2 (hCK2α). mdpi.com Protein kinase CK2 is a crucial target in cancer research, and understanding how ligands bind to it is essential for designing effective inhibitors. mdpi.com

The research demonstrated that this compound could be readily converted into various scaffolds, such as benzimidazoles and benzothiadiazoles. The resulting di-iodinated ligands were then studied to separate the effects of the core molecular structure from the hydrophobic effects of the halogen atoms on kinase binding affinity. mdpi.com

Table 1: Heterocyclic Ligands Synthesized from this compound for hCK2α Binding Studies Data sourced from Molecules (2021). mdpi.com

Starting Material Reagent Resulting Heterocyclic Scaffold
This compound Thionyl chloride 5,6-Diiodo-2,1,3-benzothiadiazole
This compound Trifluoroacetic acid 5,6-Diiodo-2-trifluoromethyl-1H-benzimidazole
This compound 2-Hydroxyacetic acid (5,6-Diiodo-1H-benzimidazol-2-yl)methanol
This compound N,N'-Carbonyldiimidazole 5,6-Diiodo-1H-benzo[d]imidazol-2(3H)-one
This compound Glyoxal (B1671930) 6,7-Diiodoquinoxaline

Beyond its direct role in creating bioactive molecules, this compound serves as a key intermediate in multi-step organic syntheses. The synthesis of this diamine itself typically involves a two-step procedure starting from 1,2-dinitrobenzene. mdpi.com Once formed, it provides a robust platform for building molecular complexity.

Its reaction with thionyl chloride and triethylamine (B128534) yields 2,1,3-benzothiadiazole (B189464) derivatives, while heating it in trifluoroacetic acid produces 2-trifluoromethyl-1H-benzimidazole derivatives. mdpi.com Furthermore, condensation with dicarbonyl compounds like oxalic acid or glyoxal leads to the formation of functionalized quinoxalines. mdpi.com This versatility makes this compound a valuable intermediate for chemists aiming to construct complex, functional heterocyclic molecules for a wide array of scientific applications.

Table 2: Mentioned Compounds

Compound Name
This compound
1,2-Dinitrobenzene
Quinoxaline
6,7-dibromo-2,3-diphenyl-quinoxaline
2,1,3-Benzothiadiazole
2-Trifluoromethyl-1H-benzimidazole
Quinoxaline-2,3-diol
Thionyl chloride
Triethylamine
Trifluoroacetic acid
2-Hydroxyacetic acid
N,N'-Carbonyldiimidazole
Glyoxal
Oxalic acid
5,6-Diiodo-2,1,3-benzothiadiazole
5,6-Diiodo-2-trifluoromethyl-1H-benzimidazole
(5,6-Diiodo-1H-benzimidazol-2-yl)methanol
5,6-Diiodo-1H-benzo[d]imidazol-2(3H)-one
6,7-Diiodoquinoxaline

Applications in Coordination Chemistry and Ligand Design

The strategic placement of two adjacent amino groups on the benzene (B151609) ring allows this compound to be a key component in the architecture of complex ligands designed for specific metal chelation.

This compound serves as a foundational scaffold for creating multidentate ligands. The ortho-diamine unit can readily undergo condensation reactions with dicarbonyl compounds (such as diketones or dialdehydes) to form Schiff base ligands. These ligands, featuring a diimine-phenylene backbone, are effective chelators for a variety of transition metals.

Furthermore, the iodine atoms on the periphery of the molecule are not merely passive substituents. They offer reactive handles for more intricate ligand construction through cross-coupling reactions like Suzuki or Sonogashira coupling. This allows for the extension of the ligand framework, the introduction of other coordinating groups, or the attachment of the entire metal complex to a larger assembly. For instance, related halogenated diamines have been utilized as precursors in the synthesis of ligands for metal-organic cages (MOCs) and to create specific inhibitors for metalloenzymes like protein kinase CK2. lu.semdpi.com The synthesis of 5,6-diiodo-2-hydroxymethylo-1H-benzimidazole from this compound demonstrates the creation of a heterocyclic system with potential metal-coordinating sites. mdpi.com

Table 1: Examples of Ligand Scaffolds Derived from Phenylenediamines

Precursor Reaction Type Resulting Ligand Type Potential Metal Ions
This compound Condensation with Glyoxal Diimine (Schiff Base) Cu(II), Ni(II), Co(II)
This compound Condensation with 2,6-pyridinedicarboxaldehyde Tridentate Schiff Base Fe(II), Mn(II), Zn(II)

Utilization in Photovoltaic Materials and Organic Solar Cells

In the quest for efficient organic photovoltaic (OPV) devices, electron-rich and electron-deficient building blocks are crucial for tuning the electronic properties of conjugated polymers. This compound is a precursor to such building blocks. researchgate.netmdpi.com The ortho-diamine functionality is key to synthesizing specific heterocyclic units that are integral to donor-acceptor (D-A) copolymers used in the active layer of organic solar cells.

For example, the condensation of o-diamines with selenium or sulfur-containing reagents can form benzothiadiazole or benzoselenadiazole derivatives. researchgate.netmdpi.com These fused heterocyclic systems are potent electron-accepting moieties. When incorporated into a polymer backbone alongside electron-donating units, they help to lower the bandgap of the material, enabling broader absorption of the solar spectrum. Research has shown that polymers derived from analogous bromo-diamines are effective in organic solar cells. rsc.orgrsc.org The use of this compound allows for the creation of monomers that can be polymerized, often via cross-coupling reactions at the iodo-positions, to generate high-performance polymers for OPVs. The resulting materials have demonstrated potential for high power conversion efficiencies and fill factors in polymer solar cells. nih.gov

Table 2: Research Findings on Related Materials in Photovoltaics

Polymer/Monomer Type Precursor Used Key Property/Finding Reference
Benzodifuran (BDF)-based copolymer Analogous aromatic building blocks High power conversion efficiency (9.43%) and fill factor (77.4%). nih.gov nih.gov
D-A Conjugated Polymer 3,6-Dibromobenzene-1,2-diamine Synthesis of low band gap polymers for organic photovoltaics. rsc.org rsc.org

Precursor in Polymer Chemistry for Functional Materials

The dual reactivity of this compound makes it a versatile monomer for the synthesis of high-performance functional polymers. The diamine groups enable its direct participation in step-growth polymerization processes.

Polyimides are a class of polymers known for their exceptional thermal stability and mechanical strength. The introduction of sulfonic acid groups into the polyimide structure can impart proton conductivity, making them suitable for applications such as proton exchange membranes (PEMs) in fuel cells.

This compound can serve as a monomer in the synthesis of polyimides through polycondensation with a tetracarboxylic dianhydride. google.comepo.org While the diamine itself forms the polymer backbone, the iodine atoms provide latent reactive sites. These iodo-groups can be functionalized either before or after polymerization to introduce sulfonic acid groups. For instance, a sulfonate-containing moiety could be introduced via a palladium-catalyzed cross-coupling reaction. This approach allows for the synthesis of highly sulfonated polyimides where the sulfonic acid groups are precisely positioned on the polymer architecture. Studies on related sulfonated diamines have shown that such polymers can form microphase-separated structures, leading to high proton conductivity and good water stability, properties that are superior to those of some commercially available materials. rsc.org

Table 3: Properties of Related Sulfonated Polyimides

Monomer Polymer Property Potential Application Reference
Bis(3-sulfopropoxy)benzidine Isomers High proton conductivity, good mechanical strength, and water stability. rsc.org Proton Exchange Membranes (PEMs) rsc.org

Intermediate in Dye and Pigment Synthesis

Aromatic diamines are classical precursors in the synthesis of a wide range of colorants. This compound can function as an intermediate in the production of specialty dyes and pigments. The two amine groups can be sequentially diazotized and then coupled with various aromatic nucleophiles (coupling components) such as phenols or anilines to form azo dyes. ontosight.ai

The presence of the two heavy iodine atoms on the benzene ring is expected to have a significant impact on the final colorant's properties. The iodine atoms can cause a bathochromic shift (deepening of the color) due to the heavy atom effect and an increase in the molecule's polarizability. They can also enhance the lightfastness and thermal stability of the dye. Furthermore, the iodo-groups can serve as reactive sites to anchor the dye to a substrate or to synthesize more complex, multi-chromophore pigment structures. google.com

Computational Studies and Theoretical Modeling

Molecular Modeling of Ligand-Protein Interactions

Molecular modeling is a critical technique for investigating how ligands interact with biological macromolecules, such as proteins. For derivatives of 4,5-diiodobenzene-1,2-diamine, these computational approaches are particularly valuable in the field of drug discovery.

A notable application involves the study of heterocyclic compounds derived from 4,5-dihalogeno-benzene-1,2-diamines as potential inhibitors of protein kinase CK2, a significant target in cancer therapy. mdpi.comsemanticscholar.org In silico molecular docking has been employed to predict the capability of these ligands to bind to the ATP-binding site of human protein kinase CK2 (hCK2α). mdpi.comsemanticscholar.org This process involves generating a three-dimensional model of the ligand and fitting it into the known structure of the protein's binding pocket. The goal is to identify the most favorable binding poses and estimate the strength of the interaction.

These modeling studies analyze the dominating modes of binding, revealing how different parts of the molecule contribute to the interaction. mdpi.comsemanticscholar.org For halogenated compounds, the binding mode is often a result of competition between hydrogen bonds, salt bridges, and halogen bonds. mdpi.comsemanticscholar.org The iodine atoms on the this compound scaffold can participate in halogen bonding, a specific type of non-covalent interaction where the halogen atom acts as an electrophilic region. The thermodynamic contribution of a halogen bond to the free energy of ligand binding is a subject of active research and is estimated to be in the range of 0.2 to 5 kcal/mol. mdpi.com Molecular modeling helps to dissect these complex interactions and separate the effects of the core molecular structure (the scaffold) from the hydrophobic contributions of the halogen atoms. mdpi.comsemanticscholar.org

Table 1: Computational Docking and Interaction Analysis
Computational TechniquePurposeTarget Protein ExampleKey Interactions Analyzed
In Silico Molecular DockingPredicts binding capability and pose of a ligand in a protein's active site.Human Protein Kinase CK2 (hCK2α) mdpi.comsemanticscholar.orgHydrogen Bonding, Halogen Bonding, Hydrophobic Interactions mdpi.com
Molecular Dynamics (MD) SimulationsExamines the stability of the ligand-protein complex over time and flexibility of the binding pocket. nih.govEscherichia coli chemoreceptor Tsr nih.govConformational changes, interaction energies, binding free energy nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the intrinsic electronic properties of a molecule. arxiv.orgimist.ma These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics. For this compound, such calculations can predict its behavior in chemical reactions and its potential as a building block for functional materials.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (its electron affinity). imist.ma The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Other calculated properties include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Energy (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

These quantum chemical descriptors are used to build Quantitative Structure-Property Relationship (QSPR) models, which correlate the molecular structure with physical or chemical properties. imist.ma

Table 2: Computed Properties of this compound
PropertyValueMethodSource
Molecular Weight359.93 g/molPubChem 2.2 nih.gov
XLogP3-AA1.9XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count2Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count2Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count0Cactvs 3.4.8.18 nih.gov
Polar Surface Area52 ŲCactvs 3.4.8.18 nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway, including short-lived transition states. acs.org This is particularly useful for optimizing reaction conditions and designing more efficient synthetic routes.

A relevant example is the computational study of the reaction mechanism for the formation of a phthalonitrile (B49051) derivative from the closely related 4,5-dibromo-1,2-diaminobenzene and copper cyanide, investigated using Density Functional Theory (DFT). researchgate.net Such studies calculate the thermodynamic and kinetic properties of the reaction, identifying the key intermediates and activated complexes (transition states). researchgate.net

Table 3: Calculated Thermodynamic and Kinetic Data for the Reaction of 4,5-dibromo-1,2-diaminobenzene with CuCN researchgate.net
ParameterStep 1Step 2
Activation Energy (Ea)189.0 kJ mol⁻¹210.6 kJ mol⁻¹
ΔG (Gibbs Free Energy)-606.8 kJ mol⁻¹-600.1 kJ mol⁻¹
ΔH (Enthalpy)-610.7 kJ mol⁻¹-603.6 kJ mol⁻¹
ΔS (Entropy)-0.0132 kJ mol⁻¹ K⁻¹-0.0117 kJ mol⁻¹ K⁻¹

Structure-Property Relationship Studies via Computational Methods

Structure-Property Relationship (SPR) studies aim to establish a clear link between a molecule's chemical structure and its observed properties, such as biological activity, photophysical behavior, or charge-carrier mobility. uwa.edu.aumpg.de Computational methods are central to modern SPR research, allowing for the systematic evaluation of how structural modifications influence molecular function.

For derivatives of this compound, a key application of computational SPR is in the design of protein kinase inhibitors. mdpi.comsemanticscholar.org Researchers synthesized six series of halogenated heterocyclic ligands derived from 4,5-dihalo-benzene-1,2-diamines to systematically study how different halogens (fluorine, chlorine, bromine, iodine) impact binding affinity. mdpi.com This approach was designed to separate the effect of the molecular scaffold from the hydrophobic interactions directly attributable to the halogen atoms. mdpi.comsemanticscholar.org Computational modeling, in conjunction with experimental data like hydrophobicity measurements, helps to rationalize the observed trends. For instance, studies have shown that the presence of iodine in the structure can significantly enhance binding affinity to protein kinase CK2. mdpi.com

These studies often employ Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to relate computed molecular descriptors (like those from quantum calculations) to experimental activity. By identifying which structural features are most important for a desired property, these computational models can guide the synthesis of new compounds with improved performance, accelerating the development of new materials and therapeutics. imist.mauwa.edu.au

Environmental and Ecotoxicological Considerations of Halogenated Aromatic Amines

Environmental Fate and Transport of Aromatic Diamines

The environmental journey of aromatic diamines is largely governed by their physicochemical properties. sustainability-directory.com The presence of amino groups generally imparts relatively high polarity and moderate to high water solubility, suggesting that if released, these compounds are likely to be found predominantly in the hydrosphere. acs.org This water solubility facilitates their transport through soil, creating a high potential for the contamination of groundwater and, subsequently, drinking water sources. acs.org

Once in aquatic systems, the mobility of aromatic diamines is influenced by factors such as the pH of the water and the organic matter content of soil and sediment. sustainability-directory.com Their interaction with solid phases, such as soil and sediment, occurs through mechanisms like cation exchange and hydrophobic partitioning. acs.org They can associate with humic substances, which can affect their transport and bioavailability. acs.org Industrial wastewater treatment plants (WWTPs) are a major pathway for these compounds into surface waters, as many aromatic amines are resistant to conventional treatment processes and pass through into the effluent. nih.govnih.gov Furthermore, some studies have observed that levels of certain aromatic amines can even increase during chlorination-based drinking water treatment. nih.govacs.org

The primary sources of aromatic amine contamination are industrial, including the manufacturing of dyes, pharmaceuticals, pesticides, and rubber. nih.govacs.org Non-industrial sources also contribute, such as tire wear, which releases these chemicals into runoff that flows into surface water. nih.gov

Impact of Aromatic Amines on Aquatic Ecosystems

Aromatic amines pose a significant risk to aquatic environments. mdpi.com Many compounds in this class are acutely toxic to aquatic organisms, including fish, algae, and invertebrates like water fleas, which are reported to be particularly sensitive. nih.govacs.orgnih.gov Their toxicity can lead to a reduction in species populations, the degradation of natural habitats, and disruption of the broader ecosystem. sustainability-directory.commdpi.com

The release of aromatic amines from industrial wastewater has been identified as a key contributor to the genotoxic and mutagenic properties of these effluents, posing a threat to aquatic life. nih.govacs.org These compounds can cause a range of harmful ecotoxicological effects at both the sub-individual and individual levels, impacting behavior, growth, reproduction, and development in various organisms. mdpi.com Due to their persistence, some halogenated aromatic amines have the potential to bioaccumulate in organisms, leading to their transfer and magnification through the food web. mdpi.com

The following table presents ecotoxicity data for Toluene diamine, a representative aromatic diamine, illustrating the potential impact on various aquatic species.

Interactive Table: Aquatic Toxicity of Toluene Diamine

Species Test Type Duration Endpoint Value (mg/L) Guideline Source
Brachydanio rerio (Zebra fish) Acute 96 h LC50 0.414 OECD Guideline 203 basf.us
Desmodesmus subspicatus (Green algae) Acute 72 h EC50 (growth rate) 39 OECD Guideline 201 basf.us
Brachydanio rerio (Zebra fish) Chronic 10 d NOEC 3.16 OECD Guideline 212 basf.us

*LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. *EC50: Effective Concentration, 50%. The concentration of a chemical that gives half-maximal response. *NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed.

Degradation Pathways and Persistence in Environmental Matrices

Halogenated aromatic amines are often characterized by their persistence in the environment. nih.govmdpi.com Many are not readily biodegradable, as confirmed by standard screening tests. nih.gov Their stability means they can endure in water bodies and soil for extended periods. mdpi.comepa.gov For instance, the half-life for the degradation of 3,4-dichloroaniline (B118046) in groundwater sediments is estimated to be 1000 days. mdpi.com

The primary degradation pathway for aromatic amines is biological, though it is often a slow process. acs.org Oxidative biotransformation can occur, where microbial enzymes replace an amino substituent with a hydroxyl group, leading to the formation of catechols that can subsequently undergo ring cleavage into more easily degradable products. acs.org However, the presence of halogen substituents (such as chloro- or iodo- groups) on the aromatic ring generally decreases the rate of biodegradation, enhancing the compound's persistence. acs.orgekb.eg

Other degradation pathways are generally less significant. nih.govacs.org Most aromatic amines are resistant to hydrolysis in aqueous solutions. nih.govacs.org Abiotic processes like oxidation by dissolved oxygen and photochemical degradation by sunlight are considered less important removal pathways compared to biodegradation. nih.govacs.org For some specific halogenated compounds, reductive dehalogenation by anaerobic bacteria has been identified as a possible transformation route. epa.govwikipedia.org

Sustainable Synthesis and Waste Management Strategies in Related Chemical Production

Recognizing the environmental impact of halogenated aromatic amines, research has focused on developing more sustainable production methods and effective waste management strategies.

Sustainable Synthesis (Green Chemistry): Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of diamines and related compounds, several eco-friendly protocols have been developed. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves product yields, while minimizing energy consumption and the use of volatile organic solvents. rjptonline.orgbibliotekanauki.pl

Use of benign solvents: An efficient and eco-friendly approach for preparing certain diamines involves using water as a solvent, which avoids the need for toxic organic solvents and catalysts. researchgate.net

Biocatalytic cascades: Enzymatic processes are being explored for the synthesis of N-heterocycles from diamines. rsc.org These cascades can use molecular oxygen for initial oxidation and employ cofactor regeneration systems, resulting in high atom efficiency and avoiding toxic reagents. rsc.org

Waste Management: The treatment of industrial wastewater containing aromatic amines is crucial to prevent environmental contamination. sustainability-directory.com Various technologies are available:

Physicochemical methods: Advanced treatment methods like activated carbon adsorption, membrane filtration, and advanced oxidation processes (AOPs) are used to remove aromatic amines from industrial wastewater. sustainability-directory.com

Extraction and Recycling: One patented method involves extracting aromatic amines from wastewater using an aromatic hydrocarbon solvent. The solvent is then treated with an alkaline solution to remove the amines and is recycled back into the process, reducing solvent consumption. google.com

Biological Treatment: Both aerobic and anaerobic biological treatments can be used to degrade amine wastes. researchgate.net Aerobic degradation involves microorganisms that break down the compounds in the presence of oxygen, while anaerobic processes function without oxygen. researchgate.net

Waste Valorization: An innovative approach proposes the recycling of resinous wastes from aromatic amine production by combining them with heavy metal wastes from metallurgical industries. witpress.com This process synthesizes non-toxic, multi-purpose amino-complex compounds (ACC), turning hazardous waste into a useful product without secondary environmental contamination. witpress.com

General Environmental Contaminant Aspects of Iodoarenes

Iodoarenes, or iodinated aromatic compounds, represent a specific class of halogenated organics with distinct environmental considerations. Like other halogenated aromatic compounds, they are often persistent organic pollutants due to their hydrophobic nature and resistance to degradation, which can lead to their accumulation in the environment and living organisms. acs.org

The environmental fate of iodinated compounds is an area of ongoing research, as limited information is available compared to their chlorinated and brominated counterparts. wikipedia.org A key factor in their environmental behavior is the interaction of iodine with soil, where it can be strongly retained by organic matter such as humic acid, potentially through enzymatically controlled processes. dtu.dk

There is growing concern about the formation of iodinated disinfection byproducts (I-DBPs) during water treatment. acs.org These byproducts, which can form in water sources containing iodide (often present in industrial effluents), have been shown to have significantly higher toxicity than regulated chlorinated byproducts. acs.org Furthermore, the biological treatment of iodide-rich wastewater, such as that from oil and gas production, can lead to the formation and emergence of volatile iodinated organic compounds. nih.gov

From a life cycle perspective, the use of iodoarenes like iodobenzene (B50100) in chemical synthesis, while sometimes offering faster reaction times and higher yields, can have a greater environmental impact compared to other haloarenes. rsc.org This is partly due to the environmental effects associated with iodine extraction, which contributes to mineral resource scarcity. rsc.org Safety data for compounds like iodobenzene indicate they are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

A significant area for future research lies in developing more sustainable and efficient synthetic pathways to 4,5-diiodobenzene-1,2-diamine and its derivatives. Traditional methods often involve multiple steps with potentially hazardous reagents. mdpi.comsemanticscholar.orgresearchgate.net For instance, a known synthesis starts from 1,2-dinitrobenzene, involving a two-step procedure. mdpi.comsemanticscholar.orgresearchgate.net The principles of green chemistry, such as maximizing atom economy and utilizing safer solvents, are paramount. acs.orgresearchgate.net Research efforts could focus on:

Catalytic Hydrogenation: Exploring alternative catalysts to the commonly used Pd/C for the reduction of dinitro precursors could lead to milder reaction conditions and improved selectivity.

Direct C-H Iodination: Investigating methods for the direct iodination of 1,2-diaminobenzene would represent a significant advancement in atom economy by eliminating the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow reactors could offer better control over reaction parameters, enhance safety, and facilitate easier scale-up of the synthesis.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and reduce the need for protecting groups, aligning with green chemistry principles. acs.org

A comparative analysis of synthetic methods highlights the ongoing need for greener alternatives:

MethodReagents/CatalystsAdvantagesDisadvantages/Challenges
Traditional Nitration/Reduction Nitrating agents, Reducing agents (e.g., SnCl₂, Fe/HCl)Established and reliableUse of hazardous reagents, generation of waste
Catalytic Hydrogenation H₂, Pd/CHigh purity of productUse of flammable H₂ gas, cost of palladium
Microwave-Assisted Synthesis Rapid and efficient, purer productsScalability can be a challenge
One-Pot Syntheses ZrCl₄-catalyzed cyclizationReduced number of steps, improved atom economyStill in experimental stages

Development of Advanced Catalytic Systems for Derivatization

The derivatization of this compound is crucial for tuning its properties for specific applications. The development of advanced catalytic systems is key to achieving a wide range of functionalized molecules. Future research should explore:

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings are well-established for creating C-C bonds, there is a need for more efficient and versatile catalysts. nih.govnih.govbeilstein-journals.org This includes exploring catalysts based on more abundant and less toxic metals like copper and nickel. nih.govbeilstein-journals.orgthieme-connect.com

Photoredox Catalysis: This emerging field offers novel pathways for derivatization under mild conditions, using light as a renewable energy source.

Multimetallic Systems: The use of two or more different metals in a single reaction can enable unique transformations that are not possible with a single catalyst. acs.org

Ligand Design: The development of novel ligands for transition metal catalysts can significantly enhance their activity, selectivity, and stability. acs.org Bidentate and tridentate ligands have shown promise in various cross-coupling reactions. acs.org

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new ones. researchgate.net Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Detailed kinetic studies and the isolation and characterization of reaction intermediates can provide valuable insights into the step-by-step processes of complex transformations.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the role of catalysts and solvents.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time and identify transient species.

Design of Next-Generation Materials Based on this compound Scaffolds

The rigid and functionalizable scaffold of this compound makes it an excellent candidate for the construction of advanced materials with tailored properties. mun.ca Future research will likely focus on:

Metal-Organic Frameworks (MOFs): The use of this compound and its derivatives as organic linkers can lead to the formation of MOFs with large pores and high stability, which are promising for applications in gas storage, separation, and catalysis. mun.ca

Conjugated Polymers: Incorporating the this compound unit into conjugated polymers can influence their electronic and optical properties, making them suitable for use in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Supramolecular Assemblies: The ability of the diamine and its derivatives to form hydrogen bonds and other non-covalent interactions can be exploited to create complex supramolecular structures with interesting properties, such as tunable fluorescence. researchgate.net

Chiral Materials: The synthesis of chiral derivatives of this compound can lead to the development of materials with applications in asymmetric catalysis and chiroptical devices. acs.orgrsc.org

Targeted Applications in Emerging Technologies and Medicinal Chemistry

The unique properties of this compound and its derivatives make them attractive for a range of emerging technologies and for applications in medicinal chemistry. mdpi.com Future research will likely target:

Organic Electronics: The development of novel materials for use in flexible displays, wearable sensors, and other next-generation electronic devices. tue.nl

Sensors: The design of chemosensors for the detection of specific ions or molecules, based on changes in the fluorescence or other properties of this compound derivatives upon binding.

Drug Discovery: The synthesis and evaluation of new derivatives as potential therapeutic agents. mdpi.comsemanticscholar.org For example, halogenated benzimidazoles derived from similar diamines have shown inhibitory activity against protein kinases, which are important targets in cancer therapy. mdpi.com

Bioimaging: The development of fluorescent probes for imaging biological processes in living cells.

Addressing Environmental Impact and Sustainability in Production and Use

A crucial aspect of future research will be to address the environmental impact and sustainability of this compound and its derivatives throughout their lifecycle. This includes:

Life Cycle Assessment: Conducting comprehensive life cycle assessments to evaluate the environmental footprint of different synthetic routes and applications.

Biodegradability: Designing new derivatives that are biodegradable to minimize their persistence in the environment. atiner.gr

Recycling and Waste Management: Developing methods for recycling and reusing catalysts and solvents, as well as for the safe disposal of any waste generated during production and use.

Regulatory Compliance: Ensuring that the production and use of this compound and its derivatives comply with all relevant environmental regulations. epa.gov

Retrosynthesis Analysis

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Reactant of Route 1
4,5-Diiodobenzene-1,2-diamine
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4,5-Diiodobenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.